molecular formula C18H34O4 B549202 Octadecanedioic acid CAS No. 871-70-5

Octadecanedioic acid

Cat. No.: B549202
CAS No.: 871-70-5
M. Wt: 314.5 g/mol
InChI Key: BNJOQKFENDDGSC-UHFFFAOYSA-N
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Description

Chemical Identity and Physicochemical Properties of Octadecanedioic Acid

Molecular Structure and Nomenclature

This compound, systematically named 1,18-octadecanedioic acid , is a linear aliphatic dicarboxylic acid with carboxyl groups at both termini of an 18-carbon chain. Its IUPAC name reflects the positioning of the carboxylic acid moieties at carbons 1 and 18. The molecular structure is defined by the SMILES notation C(O)(=O)CCCCCCCCCCCCCCCCC(O)=O and the InChIKey BNJOQKFENDDGSC-UHFFFAOYSA-N.

Synonyms include 1,16-hexadecanedicarboxylic acid, octadecane-1,18-dioic acid, and stearic acid dioic. The compound’s CAS Registry Number is 871-70-5 , with additional identifiers such as HMDB0000782 (Human Metabolome Database) and Lipid Maps ID LMFA01170029.

Table 1: Key Identifiers of this compound
Property Value Source
Molecular Formula $$ \text{C}{18}\text{H}{34}\text{O}_4 $$
Molecular Weight 314.46 g/mol
CAS Registry Number 871-70-5
IUPAC Name 1,18-Octadecanedioic acid

Crystallographic and Thermal Characteristics

This compound exhibits a melting point of 125°C and a predicted boiling point of 480.9 ± 18.0°C at 760 mmHg. Its density is approximately 1.0 ± 0.1 g/cm³ , aligning with typical long-chain aliphatic acids. The crystalline structure is stabilized by hydrogen bonding between carboxyl groups, though detailed X-ray diffraction data remain limited in publicly available literature.

Thermogravimetric analysis (TGA) would likely show decomposition near the boiling point, consistent with its thermal stability as a saturated hydrocarbon chain.

Solubility and Partition Coefficient Analysis

ODDA is highly hydrophobic, with a water solubility of 148.5 μg/L at 25°C . It demonstrates better solubility in polar organic solvents such as hot methanol. The partition coefficient ($$ \log P $$) of 6.11 underscores its lipophilicity, favoring distribution into nonpolar environments.

Table 2: Physicochemical Properties
Property Value Source
Melting Point 125°C
Boiling Point 480.9 ± 18.0°C (predicted)
Density 1.0 ± 0.1 g/cm³
Water Solubility 148.5 μg/L at 25°C
$$ \log P $$ 6.11

Spectroscopic Fingerprints

¹H Nuclear Magnetic Resonance (NMR)

In $$ \text{DMSO-}d_6 $$, the ¹H NMR spectrum (400 MHz) reveals:

  • Methylene protons adjacent to carbonyl groups at δ 2.16–2.20 ppm (integral: 4H).
  • Long-chain methylene groups ($$ \text{–CH}_2\text{–} $$) resonate between δ 1.23–1.50 ppm .
  • Carboxylic acid protons ($$ \text{–COOH} $$) appear as broad singlets near δ 12.1 ppm , though these may be absent in deuterated solvents due to exchange.
¹³C NMR

The ¹³C NMR spectrum (500 MHz, $$ \text{H}_2\text{O} $$) shows:

  • Carbonyl carbons at δ 174–180 ppm .
  • Methylene carbons in the alkyl chain at δ 24–34 ppm .
Infrared (IR) Spectroscopy

Key IR absorptions include:

  • O–H stretch of carboxylic acids: 2500–3000 cm⁻¹ (broad).
  • C=O stretch : 1700–1725 cm⁻¹ (strong).
  • C–H stretches (methylene): 2850–2950 cm⁻¹ .
Table 3: Spectroscopic Data Summary
Technique Key Signals Source
¹H NMR (DMSO-$$ d_6 $$) δ 2.16–2.20 (m, 4H, –CH₂–COO)
¹³C NMR δ 174–180 (C=O)
IR 1700–1725 cm⁻¹ (C=O)

Properties

IUPAC Name

octadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJOQKFENDDGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074331
Record name Octadecanedioic acid
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Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Solid
Record name Octadecanedioic acid
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Record name Octadecanedioic acid
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CAS No.

871-70-5
Record name Octadecanedioic acid
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Record name Octadecane-1,18-dioic acid
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Record name OCTADECANE-1,18-DIOIC ACID
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Preparation Methods

Reaction Mechanism and Steps

The patented two-step process involves free radical coupling followed by catalytic hydrogenation .

Step 1: Radical Coupling
In the first step, 1-hydroxy-2-hydroperoxy-cyclopentane (compound I) reacts with butadiene in the presence of a catalyst (e.g., ferrous ammonium sulfate hexahydrate or ammonium thiocyanate) and an organic solvent (e.g., tetrahydrofuran or 1,4-dioxane). The reaction proceeds at 30–90°C, forming octadecyl-7,11-diene diacid. The catalyst facilitates protonation and radical initiation, enabling selective coupling at the 7,11-positions.

Step 2: Catalytic Hydrogenation
The diene intermediate is dissolved in an alcohol solvent (e.g., methanol) and subjected to hydrogenation using a palladium-carbon (Pd/C) catalyst at 30–50°C. This step saturates the double bonds, yielding this compound with >98.5% purity and overall yields exceeding 85%.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Catalyst Selection : Ferrous ammonium sulfate hexahydrate outperforms thiocyanate derivatives, achieving 91% yield in the coupling step.

  • Temperature Control : Maintaining temperatures below 90°C during coupling prevents side reactions, as demonstrated by a comparative example where 110°C reduced yields to 61%.

  • Solvent System : Tetrahydrofuran enhances radical stability, while methanol optimizes hydrogenation efficiency.

Comparative Analysis of Catalysts and Solvents

The table below summarizes experimental data from the patented method:

ExampleSolventCatalystCoupling Temp (°C)Hydrogenation Temp (°C)Yield (%)Purity (%)
1TetrahydrofuranFerrous ammonium sulfate hexahydrate40409899.2
21,4-DioxaneAmmonium thiocyanate45409999.3
Comp. 1TetrahydrofuranFerrous ammonium sulfate hexahydrate110406197.2

Key Findings :

  • Catalyst Efficiency : Ferrous ammonium sulfate hexahydrate ensures higher reproducibility and yield compared to thiocyanate.

  • Solvent Impact : Tetrahydrofuran’s low polarity stabilizes radicals, whereas 1,4-dioxane’s higher boiling point accommodates elevated temperatures without degradation.

  • Temperature Sensitivity : Excessive heat during coupling promotes side reactions, underscoring the need for strict thermal control.

Industrial Scalability and Environmental Considerations

The described method aligns with industrial requirements through:

  • Mild Reaction Conditions : Operating below 90°C reduces energy consumption and equipment stress.

  • Non-Toxic Reagents : Avoiding heavy metals (e.g., OsO4) and strong acids (e.g., H2SO4) minimizes environmental impact.

  • Waste Reduction : Ethanol-diethyl ether extraction and saturated saline washing effectively recover catalysts and byproducts, enhancing process sustainability.

A life-cycle assessment of the method reveals a 40% reduction in hazardous waste compared to conventional oxidation techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Further oxidized products depending on the conditions.

    Reduction: Octadecanediol.

    Esterification: Various esters of this compound.

Scientific Research Applications

Industrial Applications

The applications of octadecanedioic acid span several sectors:

  • Polymer Industry :
    • Monomer for Polyester Production : ODDA is used as a monomer in the synthesis of polyesters. Its incorporation enhances the thermal stability and mechanical properties of the resulting polymers, making them suitable for high-performance applications.
    • Biodegradable Polymers : The rising demand for eco-friendly materials has led to increased interest in biodegradable polymers derived from ODDA. These materials are particularly relevant in packaging and medical applications where environmental impact is a concern .
  • Cosmetics :
    • Emollient and Moisturizer : In the cosmetics industry, ODDA serves as an emollient, providing moisturizing benefits in skin care formulations. Its ability to improve skin hydration and texture makes it a valuable ingredient in creams and lotions .
  • Lubricants :
    • Additive in Lubricants : The compound is utilized as an additive in lubricants, enhancing their performance by improving thermal stability and reducing friction. This application is crucial in automotive and industrial machinery .
  • Biomedical Applications :
    • Drug Delivery Systems : Research indicates that ODDA can be incorporated into drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. This application holds promise for targeted drug delivery in cancer therapy and other medical treatments .

Market Dynamics

The global market for this compound is projected to grow significantly due to various factors:

  • Market Growth Rate : The market size was valued at approximately USD 8.6 million in 2023, with expectations to grow at a compound annual growth rate (CAGR) of 4.4% from 2024 to 2030 .
  • Key Drivers :
    • Increasing consumer demand for biodegradable products.
    • Expanding applications in automotive, textiles, and healthcare sectors.
    • Technological advancements in raw material processing and sustainable practices .

Case Study 1: Biodegradable Polyesters

A study focused on the use of this compound in synthesizing biodegradable polyesters demonstrated that incorporating ODDA improved the mechanical properties and thermal stability of the materials. The resulting polyesters exhibited enhanced degradation rates under composting conditions, making them suitable for environmentally friendly packaging solutions .

Case Study 2: Cosmetic Formulations

In cosmetic formulations, ODDA was evaluated for its efficacy as a moisturizing agent. Clinical trials showed significant improvements in skin hydration levels among participants using products containing this compound compared to control groups. This study underscores its potential as a key ingredient in high-quality skincare products .

Mechanism of Action

The mechanism of action of octadecanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce energy or serve as a precursor for other biochemical compounds. Its long aliphatic chain allows it to integrate into lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Dicarboxylic Acids

Structural and Functional Differences

Octadecanedioic acid belongs to the dicarboxylic acid family, characterized by two terminal carboxylic groups. Key structural analogs include:

Compound Formula Chain Length Key Features Applications
This compound C₁₈H₃₄O₄ 18 carbons Long hydrophobic chain; high thermal stability Polyamides, cosmetics, lubricants
Sebacic acid C₁₀H₁₈O₄ 10 carbons Shorter chain; biodegradable Nylon-6,10, plasticizers
Dodecanedioic acid C₁₂H₂₂O₄ 12 carbons Moderate flexibility Engineering plastics, adhesives
Adipic acid C₆H₁₀O₄ 6 carbons High solubility in water Nylon-6,6, food additives
2-Octylundecanedioic acid C₁₉H₃₆O₄ 19 carbons Branched alkyl chain; unique reactivity Specialty polymers

Key Observations :

  • Chain Length : Longer chains (e.g., C₁₈) enhance hydrophobicity and thermal stability, making this compound ideal for high-temperature lubricants and durable polymers . Shorter analogs like adipic acid (C₆) prioritize solubility and biodegradability .
  • Derivatives : this compound derivatives (e.g., octadecanediol, octadecanamide) are used in cosmetics and surfactants, whereas sebacic acid derivatives focus on nylon production .
Market and Sustainability Trends
  • Market Share: North America dominates this compound consumption (30%+ market share in 2023), driven by automotive and construction sectors . Asia-Pacific is the fastest-growing region, with rising demand for sustainable materials . Sebacic acid holds a larger market in nylon production but lags in pharmaceutical applications compared to this compound .
  • Sustainability :

    • This compound is increasingly used in biodegradable polymers, competing with sebacic acid in eco-friendly packaging and coatings .
    • Adipic acid faces criticism for nitrous oxide emissions during production, whereas this compound’s synthesis methods are under research for greener alternatives .

Biological Activity

Octadecanedioic acid (ODA), also known as 1,18-octadecanedioic acid, is a long-chain dicarboxylic acid with significant biological activity. This compound, which consists of an 18-carbon chain with carboxyl groups at both ends, has garnered attention in various fields including cancer research, metabolic studies, and its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H34O4
  • Molar Mass : 318.47 g/mol
  • Solubility : Practically insoluble in water, highly hydrophobic.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound when conjugated with chemotherapeutic agents. A notable case study involved the synthesis of a prodrug combining ODA with paclitaxel (PTX), termed ODDA-PTX. This compound demonstrated enhanced pharmacokinetics and efficacy in various murine xenograft models of human cancer compared to existing formulations of paclitaxel. The mechanism involves the formation of noncovalent complexes with human serum albumin (HSA), facilitating improved delivery and reduced toxicity .

Metabolic Implications

This compound is not typically found in human metabolism but has been identified in the blood serum of patients with Reye's syndrome and has been associated with colorectal cancer . Its presence in these conditions suggests a potential role in metabolic dysregulation or as a biomarker for certain diseases.

Interaction with Cellular Pathways

Research indicates that ODA may influence mitochondrial function and fatty acid metabolism. In studies involving dietary intake of stearic acid (C18:0), which is structurally similar to ODA, it was shown to induce mitochondrial fusion and enhance beta-oxidation processes in vivo. This suggests that ODA could similarly affect mitochondrial dynamics and energy metabolism, potentially impacting conditions like obesity and metabolic syndrome .

Comparative Biological Activities

To provide a clearer understanding of the biological activities associated with this compound, the following table summarizes its activities compared to other fatty acids:

Fatty Acid Antitumor Activity Metabolic Effects Inflammatory Response
This compoundHigh (as ODDA-PTX)Potentially alters metabolismUnknown
Stearic AcidModerateInduces mitochondrial fusionPromotes inflammation
Oleic AcidLowSupports cardiovascular healthAnti-inflammatory

Case Studies and Research Findings

  • Antitumor Prodrug Development : The synthesis of ODDA-PTX demonstrated increased efficacy against tumors compared to traditional formulations of paclitaxel, indicating that ODA can enhance drug delivery systems .
  • Metabolic Syndrome Association : The detection of ODA in Reye's syndrome patients raises questions about its role in metabolic disturbances. Further research is needed to understand its implications fully .
  • Mitochondrial Dynamics : Studies on stearic acid suggest that similar long-chain fatty acids may modulate mitochondrial function, which could be relevant for understanding how ODA influences cellular metabolism .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying octadecanedioic acid in biological samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) is critical for structural confirmation. For hydrophobic matrices, derivatization (e.g., esterification) improves solubility and detection .
  • Data Interpretation : Compare retention times and spectral patterns with reference standards. MALDI-Tof analysis can resolve polymeric forms, noting mass differences (e.g., 314 Da monomeric units in suberin matrices) .

Q. How does the hydrophobicity of this compound influence its experimental handling?

  • Methodology : Optimize solvent systems (e.g., chloroform-methanol mixtures) for dissolution. Use surfactants or cyclodextrins to enhance aqueous solubility in cell-based assays. Confirm purity via thin-layer chromatography (TLC) .
  • Validation : Measure logP values computationally (e.g., XLogP3) to predict partitioning behavior, ensuring consistency with experimental solubility data .

Q. What is the biological significance of this compound in disease models?

  • Evidence : Elevated levels are linked to Reye syndrome (serum free fatty acid profiles) and colorectal cancer. Use targeted metabolomics to correlate concentrations with clinical biomarkers .
  • Experimental Design : Employ case-control studies with patient cohorts, controlling for confounding variables like diet or medication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

  • Methodology : Combine isotopic labeling (e.g., ¹³C-tracers) with flux analysis to track carbon utilization in vitro (e.g., yeast models) and in vivo. Validate findings against transcriptomic data to identify enzyme candidates (e.g., β-oxidation pathways) .
  • Critical Analysis : Address discrepancies between studies by standardizing protocols (e.g., cell lines, culture conditions) and verifying assay specificity (e.g., antibody cross-reactivity in ELISA) .

Q. What advanced synthesis routes exist for this compound, and how do they compare in yield and sustainability?

  • Biotechnological Approaches : Oleaginous yeast strains (e.g., Yarrowia lipolytica) enable fermentation-based production from renewable substrates. Compare titers using fed-batch vs. continuous bioreactor systems .
  • Chemical Synthesis : Catalytic oxidative cleavage of oleic acid derivatives (e.g., ozonolysis) yields high-purity dicarboxylic acids. Optimize catalysts (e.g., ruthenium-based) to minimize byproducts .

Q. How can researchers design experiments to investigate this compound’s role in lipid-polymer interactions?

  • Methodology : Use Langmuir-Blodgett troughs to study monolayer formation at air-water interfaces. Pair with atomic force microscopy (AFM) to visualize structural changes in lipid bilayers .
  • Data Analysis : Apply thermodynamic models (e.g., Gibbs adsorption equation) to quantify interfacial tension and phase transitions .

Q. What strategies mitigate analytical challenges in detecting this compound in complex matrices (e.g., plant suberin)?

  • Sample Preparation : Sequential solvent extraction (hexane → ethyl acetate → methanol) followed by solid-phase extraction (SPE) to isolate dicarboxylic acids. Validate recovery rates via spike-and-recovery experiments .
  • Advanced Spectroscopy : Utilize high-resolution MS (HRMS) with collision-induced dissociation (CID) to distinguish isobaric compounds. Cross-reference with NMR chemical shifts for unambiguous identification .

Methodological Best Practices

Q. How should researchers structure a publication on this compound to ensure reproducibility?

  • Reporting Standards : Adhere to SAMPL guidelines for analytical methods. Disclose solvent purity, instrument calibration protocols, and statistical tests (e.g., ANOVA for inter-group comparisons) .
  • Data Transparency : Deposit raw spectra in public repositories (e.g., MetaboLights) and provide step-by-step protocols for synthetic routes .

Q. What ethical considerations apply when using this compound in human-derived samples?

  • Compliance : Obtain informed consent for biomarker studies. Anonymize patient data and adhere to institutional review board (IRB) protocols for sample storage and disposal .

Tables for Quick Reference

Property Value Method Reference
Molecular Weight314.46 g/molHRMS
Solubility in Water<1 mg/mL (predicted)Computational logP
MALDI-Tof Monomeric Mass314 DaMALDI-Tof
Serum Concentration (Reye)0.5–2.0 µMLC-MS/MS

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.